2-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3. It is used in the preparation of androgen receptor antagonists, such as MDV3100, which is a clinical candidate for the treatment of hormone-refractory prostate cancer .
Preparation Methods
2-Fluoro-N-methyl-4-nitrobenzamide can be synthesized using various methods. One common method involves using 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes potassium permanganate oxidation, thionyl chloride chlorination, methylamine amination, and Pd/C hydrogenation reduction . Another method involves the reaction of 2-fluoro-4-nitrotoluene with methylamine under specific conditions .
Chemical Reactions Analysis
2-Fluoro-N-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Fluoro-N-methyl-4-nitrobenzamide is primarily used in the preparation of androgen receptor antagonists, such as MDV3100, which is a clinical candidate for the treatment of hormone-refractory prostate cancer . This compound is also used in various research applications in chemistry and biology, particularly in the study of androgen receptors and their role in cancer treatment .
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-4-nitrobenzamide involves its role as a precursor in the synthesis of androgen receptor antagonists. These antagonists bind to androgen receptors, inhibiting their activity and thereby reducing the growth of androgen-dependent cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen receptor signaling.
Comparison with Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide can be compared with similar compounds such as:
4-Amino-2-fluoro-N-methylbenzamide: This compound is a reduction product of this compound and has similar applications in the preparation of androgen receptor antagonists.
2-Fluoro-N-methyl-4-aminobenzamide: Another similar compound with comparable properties and applications.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of potent androgen receptor antagonists.
Properties
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-24-0 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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